molecular formula C15H21FN2O B5672378 1-[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]-1-butanone

1-[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]-1-butanone

Cat. No. B5672378
M. Wt: 264.34 g/mol
InChI Key: WJNJUTVVJQSPEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[3-Fluoro-4-(4-methyl-1-piperazinyl)phenyl]-1-butanone involves condensation reactions and characterizations through spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR, along with CHN elemental analysis and X-ray diffraction studies. These methods confirm the structure and purity of the synthesized compounds (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through single crystal X-ray diffraction (XRD), revealing details about the crystalline form and molecular geometry. For example, some compounds crystallize in the monoclinic crystal system with specific space groups, indicating the detailed molecular arrangement and interactions such as weak C-H···O and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-3-4-15(19)12-5-6-14(13(16)11-12)18-9-7-17(2)8-10-18/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNJUTVVJQSPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]butan-1-one

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